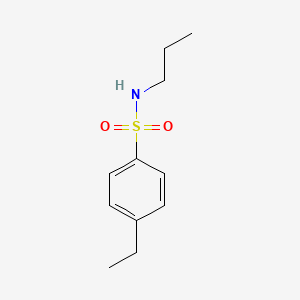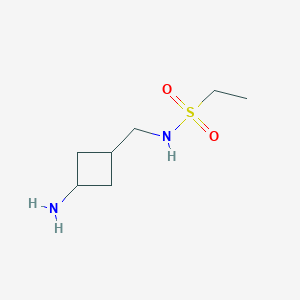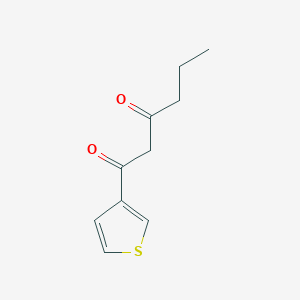
1-(Thiophen-3-yl)hexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-3-yl)hexane-1,3-dione is an organic compound that features a thiophene ring attached to a hexane-1,3-dione moiety Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while hexane-1,3-dione is a diketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)hexane-1,3-dione typically involves the condensation of thiophene derivatives with hexane-1,3-dione. One common method is the reaction of 3-bromothiophene with hexane-1,3-dione under basic conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Thiophen-3-yl)hexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The diketone moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hexane-1,3-diol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(Thiophen-3-yl)hexane-1,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Thiophen-3-yl)hexane-1,3-dione largely depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes or receptors. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists . The exact molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound features a trifluoromethyl group and has applications in quantum chemistry and DNA binding studies.
1-(Thiophen-2-yl)butane-1,3-dione: Similar in structure but with a shorter carbon chain, used in various synthetic applications.
Uniqueness: 1-(Thiophen-3-yl)hexane-1,3-dione is unique due to its specific combination of a thiophene ring and a hexane-1,3-dione moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized materials and in medicinal chemistry research.
Propiedades
Fórmula molecular |
C10H12O2S |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
1-thiophen-3-ylhexane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-2-3-9(11)6-10(12)8-4-5-13-7-8/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
KBGVKXMIPCWWEI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC(=O)C1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
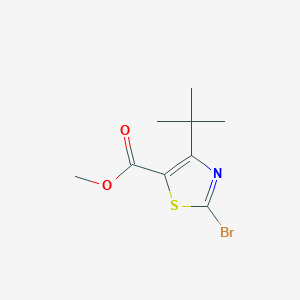
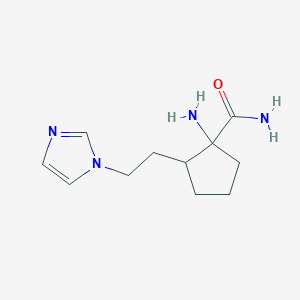
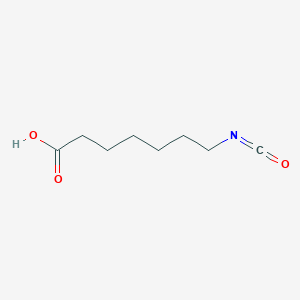
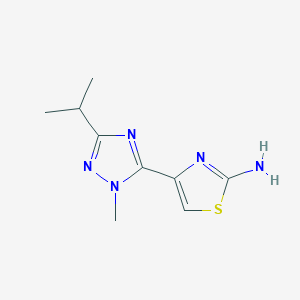
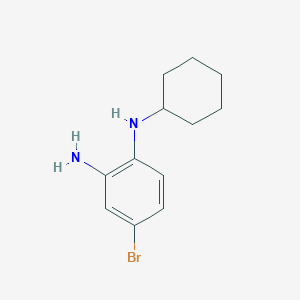
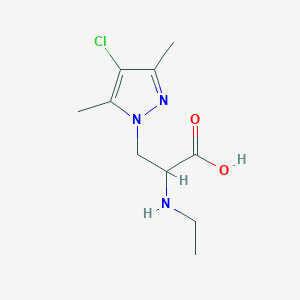
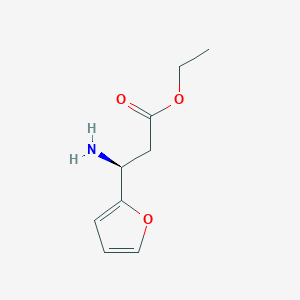
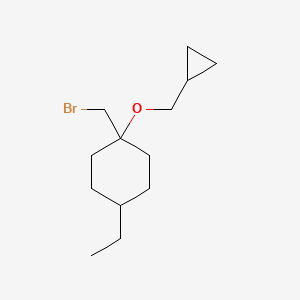
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
![2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13627964.png)
